5-(3,5-dimethoxyphenyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
The compound “5-(3,5-dimethoxyphenyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene” is a complex organic molecule featuring multiple functional groups, including methoxy groups, a sulfur atom, and a tetrazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl moiety. This can be achieved through the methylation of 3,5-dihydroxybenzene using methyl iodide in the presence of a base such as potassium carbonate. The next steps would involve the construction of the tetrazatetracyclic core, which may require cyclization reactions, possibly involving sulfur and nitrogen-containing reagents.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups targeted.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while substitution reactions on the aromatic ring would yield nitro or halogenated derivatives.
Scientific Research Applications
This compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen atoms.
Medicine: Investigation of its pharmacological properties, such as potential anti-cancer or anti-inflammatory activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, if it has pharmacological activity, it might interact with enzymes or receptors in the body, modulating their activity. The presence of sulfur and nitrogen atoms suggests potential interactions with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-dimethoxyphenyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene: can be compared with other tetrazatetracyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of a tetrazatetracyclic core, which may impart unique chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H20N4O3S/c1-20(2)8-14-15(9-27-20)28-19-16(14)18-23-22-17(24(18)10-21-19)11-5-12(25-3)7-13(6-11)26-4/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
IOSKOMPLAKYGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NN=C(N4C=N3)C5=CC(=CC(=C5)OC)OC)C |
Origin of Product |
United States |
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